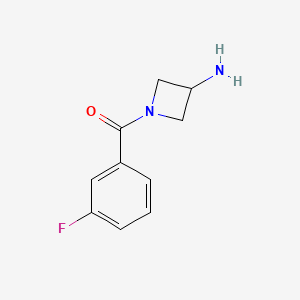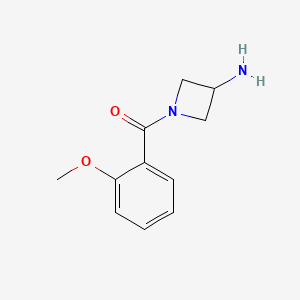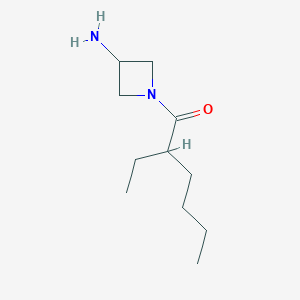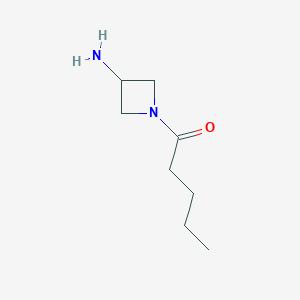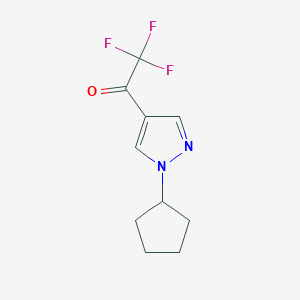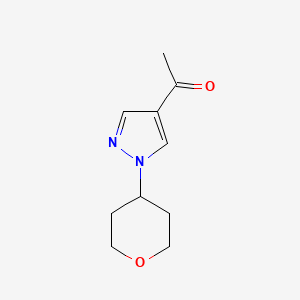
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one
Vue d'ensemble
Description
“1-(Tetrahydro-2H-pyran-4-yl)ethanone” is a chemical compound with the molecular formula C7H12O2 . It is commonly used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of “1-(Tetrahydro-2H-pyran-4-yl)ethanone” can be achieved from “N-Methoxy-N-Methyltetrahydropyran-4-carboxamide” and "Methylmagnesium Bromide" .Molecular Structure Analysis
The molecular structure of “1-(Tetrahydro-2H-pyran-4-yl)ethanone” consists of a tetrahydropyran ring attached to an ethanone group .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl group in “1-(Tetrahydro-2H-pyran-4-yl)ethanone” can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
“1-(Tetrahydro-2H-pyran-4-yl)ethanone” is a liquid that is colorless to pale yellow. It has a boiling point of 90-94℃/15mm, a density of 1.024, and a refractive index of 1.4530. It is stored at -20°C .Applications De Recherche Scientifique
Organic Synthesis Intermediary
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive keto carbonyl group is a versatile functional group that can undergo various chemical reactions, such as nucleophilic addition or condensation, making it a valuable building block in synthetic chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential therapeutic agents. Its structure can be modified to produce analogs that may interact with biological targets, aiding in the discovery of new drugs .
Cell Biology Detection Reagents
The compound is used in the synthesis of reagents for cell biology detection. These reagents can help in identifying and quantifying biological molecules or cellular structures, which is crucial for understanding cellular processes and disease pathology .
Enzyme Activity Studies
It is employed in studying enzyme activities, specifically acid phosphatase (APase). APase catalyzes the hydrolysis of phosphoric acid monoesters, and this compound can be used to investigate the enzyme’s role in phosphate production, transport, and recycling .
Phosphoric Acid Derivative Synthesis
The compound is instrumental in synthesizing derivatives of phosphoric acid. These derivatives have various applications, including as catalysts, corrosion inhibitors, and flame retardants .
Material Science
In material science, this compound’s derivatives can be used to modify surface properties, such as hydrophobicity or reactivity, which is essential for developing new materials with specific characteristics .
Mécanisme D'action
Target of Action
It’s known that this compound is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Mode of Action
In organic synthetic transformations, the keto carbonyl group in this compound can react with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of cell biology detection reagents , which suggests it may play a role in various biochemical pathways depending on the specific context of its use.
Result of Action
Given its use in the synthesis of cell biology detection reagents , it’s likely that this compound could have diverse effects depending on the specific context of its use.
Action Environment
It’s known that this compound has a boiling point of 90-94℃/15mm and should be stored at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.
Safety and Hazards
The compound has been classified as harmful and may cause sensitization by inhalation and irritation to the eyes. Safety precautions include avoiding breathing dust, seeking medical advice immediately in case of an accident or if you feel unwell, and rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes .
Orientations Futures
“1-(Tetrahydro-2H-pyran-4-yl)ethanone” is mainly used as an intermediate in organic synthesis and medicinal chemistry. It can be used in the synthesis of cell biology test reagents . The future directions of this compound could involve further exploration of its potential applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)9-6-11-12(7-9)10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPHAIRLZTXJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



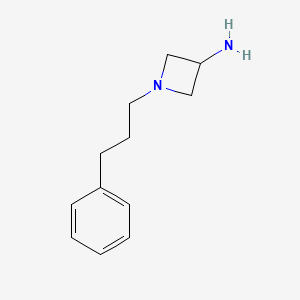


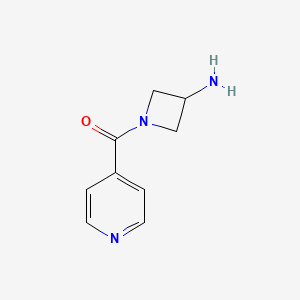
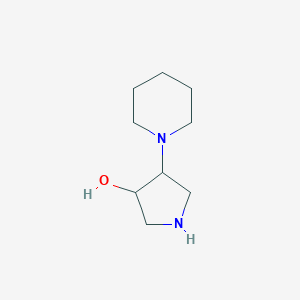
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
